![molecular formula C17H18ClNO2 B4622662 (2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4622662.png)
(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves intricate procedures. For example, the asymmetric deprotonation process using s-BuLi/(−)-sparteine has been employed to synthesize related compounds like (S)-2-aryl-Boc-pyrrolidines (Wu, Lee, & Beak, 1996). These reactions typically show solvent dependence and yield various derivatives with high enantiomeric excesses.
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex and requires detailed analysis. For instance, the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, a compound with similar characteristics, was examined crystallographically to understand its tautomeric equilibrium and intramolecular hydrogen bonding (Nazır et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be diverse. Aryliodonium ylides of 2-hydroxy-1,4-naphthoquinone reacting with amines under specific conditions is an example of the complex reactions these compounds can undergo (Malamidou-Xenikaki, Spyroudis, & Tsanakopoulou, 2003).
Scientific Research Applications
Asymmetric Syntheses and Catalysis
- Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved by treating the corresponding (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine, highlighting the importance of solvent dependence and providing yields and enantiomeric excesses for various derivatives, including 1-naphthyl and 2-naphthyl derivatives (Wu, Lee, & Beak, 1996).
- A direct catalytic asymmetric Mannich-type reaction via a dinuclear zinc catalyst developed for the synthesis of either anti- or syn-α-Hydroxy-β-Amino Ketones, utilizing a broad array of hydroxyacetylated aromatics including phenyl, 2-furyl, 1-naphthyl, and 2-naphthyl, exhibits the versatility of this approach in enantioselective synthesis (Trost, Jaratjaroonphong, & Reutrakul, 2006).
Molecular Design and Function
- The synthesis and characterization of ferrocene functionalized transition metal dithiocarbamate complexes, including those with 1-naphthyl and 2-furyl groups, demonstrate their antimicrobial and electrochemical properties, suggesting potential applications in material science and pharmacology (Verma & Singh, 2015).
- Syntheses of some substituted di-indolylmethanes in aqueous medium at room temperature showcase the versatility of incorporating various groups, including α-furyl, into methylene carbon, indicating the method's applicability in creating diverse molecular structures (Kamal & Qureshi, 1963).
properties
IUPAC Name |
1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-19-17-9-8-13-5-2-3-7-15(13)16(17)12-18-11-14-6-4-10-20-14;/h2-10,18H,11-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIJRENHSFFTHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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